molecular formula C₁₇H₁₇D₃O₆ B1146136 O-Desmethyl Mycophenolic Acid Methyl Ester-d3 CAS No. 1331670-20-2

O-Desmethyl Mycophenolic Acid Methyl Ester-d3

Cat. No.: B1146136
CAS No.: 1331670-20-2
M. Wt: 323.36
InChI Key:
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Description

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is a stable isotope-labeled compound. It is a derivative of Mycophenolic Acid, an immunosuppressant medication used to prevent organ rejection following transplantation and to treat autoimmune diseases such as Crohn’s disease. The compound is characterized by the presence of three deuterium atoms, which makes it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics.

Scientific Research Applications

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Mycophenolic Acid and its metabolites.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Mycophenolic Acid in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mycophenolic Acid.

    Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 typically involves the deuteration of O-Desmethyl Mycophenolic Acid Methyl EsterThis can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Mycophenolic Acid, such as alcohols, ketones, and substituted esters .

Comparison with Similar Compounds

Similar Compounds

    Mycophenolic Acid: The parent compound, used as an immunosuppressant.

    Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, used to enhance bioavailability.

    Mycophenolic Acid Methyl Ester: A derivative used in various research applications.

Uniqueness

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and pharmacokinetic analyses. This makes it a valuable tool in research settings where accurate quantification and tracing of metabolic pathways are essential.

Properties

IUPAC Name

trideuteriomethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBUUVPMBJOPQE-HZIIEIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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